molecular formula C8H16N2O2 B12594923 Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]- CAS No. 651059-54-0

Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-

Cat. No.: B12594923
CAS No.: 651059-54-0
M. Wt: 172.22 g/mol
InChI Key: BTPVXKNIAKMNTF-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]- is a substituted hydrazine derivative characterized by two 2-(ethenyloxy)ethyl groups attached to the same nitrogen atom. Its structure features ether-linked vinyl substituents, which confer unique reactivity and physicochemical properties.

Properties

CAS No.

651059-54-0

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1,1-bis(2-ethenoxyethyl)hydrazine

InChI

InChI=1S/C8H16N2O2/c1-3-11-7-5-10(9)6-8-12-4-2/h3-4H,1-2,5-9H2

InChI Key

BTPVXKNIAKMNTF-UHFFFAOYSA-N

Canonical SMILES

C=COCCN(CCOC=C)N

Origin of Product

United States

Biological Activity

Hydrazine derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]- is a notable member of this class, exhibiting a range of pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Hydrazones

Hydrazones are characterized by the functional group R1R2C=N-NH-R3, where R groups can vary widely. The biological activities associated with hydrazones include:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Cardioprotective

These activities stem from the unique structural features of hydrazones, which allow them to interact with various biological targets effectively .

Antimicrobial Activity

Research has shown that hydrazone derivatives possess significant antimicrobial properties. For instance, studies indicate that certain hydrazone compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against various pathogens. This suggests that hydrazine derivatives could serve as effective agents in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

Hydrazones have been evaluated for their anticancer potential. In vitro studies demonstrated that specific hydrazone derivatives can induce apoptosis in cancer cell lines. For example, compounds synthesized from hydrazine have shown IC50 values ranging from 7.6 μg/mL to lower concentrations depending on the structural modifications applied during synthesis .

Table 1: Anticancer Activity of Hydrazone Derivatives

Compound NameIC50 (μg/mL)Target Cancer Cell Line
Hydrazone A7.6MCF-7 (Breast Cancer)
Hydrazone B0.21HeLa (Cervical Cancer)
Hydrazone C0.17A549 (Lung Cancer)

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of hydrazones have been attributed to their ability to inhibit pro-inflammatory cytokines. In experimental models, hydrazone derivatives have shown significant reductions in inflammation markers, suggesting potential applications in treating chronic inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Eswaran et al. synthesized various hydrazone derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited MIC values below 10 μg/mL, highlighting their potential as novel antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation by Hearn et al., a series of hydrazone compounds were synthesized and evaluated for anticancer activity against human cancer cell lines. The study reported that one derivative showed an IC50 value of 0.06 μg/mL against breast cancer cells, indicating potent anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Ethenyloxyethyl groups in the target compound introduce ether and vinyl functionalities, contrasting with nitroaromatic () or alkyl/chloroalkyl () substituents in analogs.
  • The Schiff base linkage in enables metal coordination and photochemical activity, whereas chloroethyl groups () may confer cytotoxicity or alkylation properties .

Key Observations :

  • Microwave-assisted synthesis () improves efficiency for condensation reactions.
  • Silyl hydrazines () require specialized organosilicon chemistry, differing from the target compound’s likely ether-based synthesis.

Key Observations :

  • The target compound’s ethenyloxyethyl groups suggest utility in materials science (e.g., self-healing polymers or coatings).
  • Schiff base hydrazines () and dihydrazones () excel in coordination chemistry and sensing, unlike alkyl/ether derivatives.

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